Product packaging for N-Methyl-1-(methylthio)-2-nitroethenamine(Cat. No.:CAS No. 61832-41-5)

N-Methyl-1-(methylthio)-2-nitroethenamine

Cat. No.: B135553
CAS No.: 61832-41-5
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-UHFFFAOYSA-N
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Description

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a highly versatile and ambiphilic building block in organic synthesis, recognized for its role in diversity-oriented synthesis. Its molecular structure features a polarized "push-pull" ethene motif, where a strongly electron-withdrawing nitro group makes the C1 carbon a potent Michael acceptor, while the methylthio group acts as a leaving group and the secondary amine donates electrons, rendering the C2 carbon nucleophilic . This unique reactivity profile allows NMSM to participate in a wide range of catalyst-assisted and catalyst-free reactions, including Michael additions, heteroannulations, and complex multi-component cascades . Researchers value NMSM as a key precursor for constructing structurally diverse heterocyclic, fused heterocyclic, and spirocyclic scaffolds . It has been successfully employed in the synthesis of privileged structures such as azaxanthones , chromenopyrimidines , quinoline-4-carboxamides , and fully substituted 2-aminopyrroles . The bicyclic and tricyclic heterocycles derived from NMSM are common frameworks in natural products and synthetic drugs, making this reagent particularly valuable for generating molecular libraries with potential pharmacological activities, including antitumor, antibacterial, and antileishmanial properties . Its application extends to green chemistry approaches, enabling efficient one-pot syntheses under mild, catalyst-free conditions in solvents like ethanol-water . For medicinal chemistry and bulk drug synthesis, the flexibility and high reactivity of NMSM establish it as a critical synthon for discovering new bioactive molecules . This product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄H₈N₂O₂S B135553 N-Methyl-1-(methylthio)-2-nitroethenamine CAS No. 61832-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-methyl-1-methylsulfanyl-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFHPXZGXNYYLD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61832-41-5, 102721-76-6
Record name N-Methyl-1-(methylthio)-2-nitroethenamine
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Record name N-Methyl-1-(methylthio)-2-nitroethenamine, (E)-
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Record name N-methyl-1-(methylthio)-2-nitrovinylamine
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Record name N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (E)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-(methylthio)-2-nitroethenamine can be synthesized through various methods. One common approach involves the reaction of N-methyl-2-nitroaniline with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactors. The process may include the use of microwave irradiation to enhance reaction rates and reduce reaction times. This method is considered eco-friendly and cost-effective, as it avoids the use of toxic solvents and expensive catalysts .

Chemical Reactions Analysis

Michael Addition Reactions

NMSM acts as both a Michael donor and acceptor due to its polarized C1 (electrophilic) and C2 (nucleophilic) centers:

  • As a donor : Reacts with α,β-unsaturated carbonyl compounds (e.g., 3-formylchromone) to form fused heterocycles like azaxanthones under In(OTf)₃ catalysis .

  • As an acceptor : Participates in nucleophilic attacks by amines or thiols, forming intermediates for spirocyclic compounds .

Example Reaction :

NMSM+3 formylchromoneIn OTf Azaxanthone derivatives 85 92 yield \text{NMSM}+\text{3 formylchromone}\xrightarrow{\text{In OTf }}\text{Azaxanthone derivatives 85 92 yield }

Mechanism: Knoevenagel condensation followed by Michael addition and electrocyclization .

Multi-Component Reactions (MCRs)

NMSM’s multi-site reactivity enables complex heterocycle synthesis in one-pot systems:

Reaction ComponentsProductConditionsYieldReference
NMSM, aldehydes, malononitrilePyrano[2,3-c]pyrazol-6-aminesSolvent-free, 80°C70–85%
NMSM, ninhydrin, malononitrileFused oxa-aza[3.3.3]propellanesEthanol, reflux78–90%
NMSM, ethylenediamine, aldehydesSpiro[indole-pyrido[2,3-d]pyrimidine]Catalyst-free, 100°C65–80%

Notable MCR : A four-component domino reaction synthesizes 1,4-dihydropyrano[2,3-c]pyrazol-6-amines via sequential Knoevenagel condensation, Michael addition, and tautomerization .

Catalyst-Assisted

  • In(OTf)₃ : Enables azaxanthone synthesis at 100°C with 85–92% efficiency .

  • KOH/EtOH : Facilitates carbon disulfide coupling to form dithioacetal intermediates .

Catalyst-Free

  • Solvent-free conditions : Achieves 1,4-dihydropyridines (1,4-DHPs) via Knoevenagel-Michael cascade reactions (70–88% yield) .

  • Microwave irradiation : Reduces reaction times by 80% in spirocyclic compound synthesis .

Functional Group Transformations

Reaction TypeReagents/ConditionsProductsApplication
Oxidation H₂O₂, mCPBASulfoxides, sulfonesBioactive intermediate synthesis
Reduction NaBH₄, H₂/Pd-CAmines (Nitro → NH₂)Drug precursor modification
Substitution Amines, thiolsThioether/amine derivativesDiversifying scaffold libraries

Example : Reduction of NMSM’s nitro group yields N-methyl-1-(methylthio)-2-aminoethenamine, a key intermediate for antimalarial agents .

Comparison of Synthetic Methodologies

ParameterCatalyst-AssistedCatalyst-Free
Reaction Time 2–6 hours10–48 hours
Yield 75–92%65–88%
Scalability Industrial-friendlyLimited to small-scale synthesis
Eco-Friendliness Moderate (catalyst recovery needed)High (solvent-free, low energy)

Emerging Trends

  • Green chemistry : Solvent-free, microwave-assisted protocols reduce waste .

  • Diversity-oriented synthesis (DOS) : Leveraging NMSM’s ambiphilicity to build polycyclic libraries .

Scientific Research Applications

Chemistry

NMSM serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo Michael addition reactions makes it suitable for creating diverse heterocyclic compounds, which are prevalent in pharmaceuticals.

Reaction TypeDescription
Michael AdditionNMSM acts as a Michael donor due to its polarized alkene structure.
Heterocyclic SynthesisUtilized in the synthesis of pyrano[2,3-c]pyrazol-6-amines and other heterocycles.

Biology

Research indicates that NMSM exhibits notable biological activities, particularly as a precursor in drug development. Its interactions with biomolecules have been explored for potential therapeutic properties.

  • Biological Activity : The compound has been studied for its antimicrobial properties, showing efficacy against various bacterial strains.
  • Mechanism of Action : NMSM interacts with specific enzymes or receptors, modulating biochemical pathways such as oxidative stress responses.

Medicine

NMSM has potential therapeutic applications as a precursor in the synthesis of drugs. It has been investigated for use in developing histamine H2-antagonists like ranitidine.

Application AreaSpecific Use
Drug DevelopmentIntermediate for synthesizing ranitidine and related compounds.

Industry

In industrial applications, NMSM is utilized in producing specialty chemicals and materials. Its unique properties allow it to function effectively as a reagent in various chemical processes.

Case Studies and Research Findings

  • Synthesis of Heterocyclic Compounds :
    • A study demonstrated the use of NMSM in synthesizing bis-heterocyclic and spirocyclic scaffolds through diverse reaction pathways, highlighting its versatility as a synthetic intermediate .
  • Antimicrobial Properties :
    • Research on derivatives of NMSM indicated significant antimicrobial activity against multiple bacterial strains, suggesting its potential role in developing new antibiotics .
  • Diversity-Oriented Synthesis :
    • NMSM has been applied in diversity-oriented synthesis to create various heterocyclic motifs, showcasing its importance in medicinal chemistry .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains,
Drug PrecursorUsed in synthesizing ranitidine and related compounds ,
Heterocyclic SynthesisBuilding block for diverse heterocycles ,

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylthio)-2-nitroethenamine involves its ambiphilic nature. The nitro group acts as an electron-withdrawing group, making the ethene motif a good Michael acceptor. The methylthio group serves as a leaving group, facilitating nucleophilic substitution reactions. The secondary amine group donates electrons, enhancing the nucleophilicity of the compound .

Comparison with Similar Compounds

Nitro-1,1-enediamines (EDAMs)

  • Structure : Contain two amine groups flanking a nitro-substituted ethene.
  • Reactivity : Act as bisnucleophiles, enabling dual reactivity in cycloadditions and condensations.
  • Applications : Used to synthesize fused heterocycles like imidazo[1,2-a]pyrimidines .

Nithiazine IV (Neonicotinoid Insecticide)

  • Structure : Cyclic nitroketene N,S-acetal.
  • Reactivity : Targets insect nicotinic acetylcholine receptors.
  • Applications : Broad-spectrum insecticide, distinct from NMSM’s medicinal focus .

Acyclic Nitroketene N,S-Acetals

  • Structure : Share the nitro and thioether groups but lack the secondary amine.
  • Reactivity : Primarily act as Michael acceptors; less versatile in multi-component reactions (MCRs) compared to NMSM .

Reactivity and Mechanistic Divergence

  • NMSM: Nucleophilic Attack: Secondary amine reacts with aldehydes in Knoevenagel condensations . Electrophilic Sites: Nitro group facilitates Michael additions (e.g., with 3-aminopyrazoles) . Elimination: Methylthio group departure enables cyclization (e.g., pyrano[2,3-c]pyrazole formation) .
  • EDAMs :

    • Dual Amine Reactivity : Enables bis-functionalization, as seen in imidazo[1,2-a]pyrimidine synthesis .
    • Reduced Leaving Group Utility : Lack methylthio, limiting elimination-driven cyclizations .

Biological Activity

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthetic applications, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

NMSM is characterized by the following chemical structure:

  • Molecular Formula : C4_4H8_8N2_2O2_2S
  • Molecular Weight : 148.18 g/mol
  • CAS Number : 61832-41-5

The compound contains a nitro group, a methylthio group, and an amine, making it a versatile building block for further chemical reactions and potential therapeutic applications .

NMSM exhibits its biological activity through various mechanisms:

  • Interaction with Biomolecules : The compound acts as a Michael acceptor due to the presence of the electron-withdrawing nitro group, facilitating nucleophilic attacks from biological nucleophiles such as thiols and amines .
  • Modulation of Biochemical Pathways : NMSM can influence oxidative stress pathways and signal transduction processes, potentially leading to therapeutic effects in various diseases .

Antimicrobial Potential

Research has indicated that compounds similar to NMSM possess antimicrobial properties. The nitroethenamine framework has been explored for its ability to inhibit microbial growth, suggesting that NMSM may also exhibit similar activities. Further studies are required to quantify its efficacy against specific pathogens.

Anticancer Activity

NMSM's structural features suggest potential anticancer properties. Compounds with similar nitro groups have been shown to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. This property could be leveraged in designing new anticancer agents .

Synthetic Applications

NMSM serves as an important precursor in the synthesis of various biologically active compounds. Its reactive sites allow for multiple synthetic pathways:

  • Building Block in Organic Synthesis : NMSM is used to synthesize heterocyclic compounds that are prevalent in pharmaceuticals. This includes derivatives that may exhibit enhanced biological activities .
  • Intermediate for Drug Development : The compound is being investigated as an intermediate in the synthesis of histamine H2-antagonists, which are critical in treating conditions like peptic ulcers .

Case Studies and Research Findings

Several studies have highlighted the biological potential of NMSM and its derivatives:

  • Synthesis and Evaluation of Derivatives :
    • A study synthesized various derivatives of nitroethenamines, including NMSM, and evaluated their biological activities. Some derivatives demonstrated significant analgesic effects and good blood-brain barrier (BBB) permeability, indicating their potential use in treating pain-related conditions .
  • Mechanistic Studies :
    • Research focused on understanding how NMSM interacts at a molecular level with target enzymes and receptors. The findings suggest that its mechanism involves modulation of specific signaling pathways related to inflammation and oxidative stress .
  • Pharmacological Profiles :
    • In vivo studies have shown that certain derivatives exhibit promising pharmacological profiles, including anti-inflammatory and analgesic properties. This positions NMSM as a candidate for further drug development efforts aimed at chronic pain management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-1-(methylthio)-2-nitroethenamine in multi-component reactions (MCRs)?

  • Methodological Answer : The compound is widely used in MCRs to synthesize heterocycles. A typical approach involves Knoevenagel condensation followed by Michael addition, tautomerization, and cyclization. For example, reactions with aldehydes and aminopyrazoles under L-proline catalysis yield pyrazolo[3,4-b]pyridines (70–85% yields) . ZnCl₂-catalyzed protocols in ethanol efficiently generate 4H-pyrans via Knoevenagel-Michael cascades . Solvent-free conditions with piperidine catalysis (120°C) are also effective for pyranopyrazoles .

Q. Which catalysts are most effective for reactions involving this compound?

  • Methodological Answer : Catalyst selection depends on the target heterocycle:

  • Brønsted acids (e.g., trichloroacetic acid) : Promote Mannich-type reactions for triazolopyrimidines .
  • InCl₃ or CuCl : Enable spiroxindole synthesis (InCl₃) or isoxazole annulation (CuCl) .
  • L-proline : A green catalyst for pyridine derivatives via domino reactions .
  • Microwave-assisted protocols : Reduce reaction times (3–7 min) for indolylpyrans using InCl₃ .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Standard techniques include:

  • NMR/IR : Confirm regioselectivity and tautomerization (e.g., cis/trans conformers in pyrroles via NOE studies) .
  • Chromatography (TLC/HPLC) : Monitor reaction progress .
  • Mass spectrometry : Validate molecular weights of intermediates (e.g., EI-MS for nitroenamine derivatives) .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize reaction conditions?

  • Methodological Answer : RSM with Central Composite Design (CCD) is used to model variables like temperature and solvent composition. For example, aqueous ethanol content and temperature were optimized for bis(benzo[g]chromene) synthesis, achieving >90% yields . This statistical approach minimizes experimental runs while identifying critical interactions between parameters.

Q. How to resolve contradictions in mechanistic pathways across catalytic systems?

  • Methodological Answer : Divergent mechanisms arise from catalyst-mediate electronic effects. For instance:

  • Piperidine vs. Brønsted acids : Piperidine promotes Knoevenagel-Michael cascades in solvent-free conditions, while trichloroacetic acid stabilizes protonated intermediates for Mannich reactions .
  • DBU-mediated aromatization : Eliminates HNO₂ to form pyrroles, contrasting with acid-catalyzed cyclizations . Mechanistic studies (e.g., isotopic labeling or DFT calculations) are recommended to resolve such discrepancies.

Q. What strategies enable catalyst-free synthesis of heterocycles?

  • Methodological Answer : Green approaches include:

  • Water-ethanol solvent systems : Yield benzo[f]chromenes (85–92%) via tandem Knoevenagel-Michael-O-cyclization .
  • Microwave irradiation : Synthesize tetrahydrothiazolopyrimidines without catalysts, achieving 88% yields in 10 min .
  • Room-temperature protocols : For dihydroindeno[1,2-b]pyrroles using ninhydrin and ethanol .

Q. How to design novel heterocycles with bioactive potential?

  • Methodological Answer : Leverage the compound’s nitroenamine scaffold for:

  • Anticancer agents : Phenazine-fused benzocoumarins (e.g., Scheme 39) show antiproliferative activity against B16–F10 cells .
  • Antiviral scaffolds : Indeno[1,2-b]pyrrol-4(1H)-ones were evaluated as SARS-CoV-2 protease inhibitors via docking and MD simulations .
  • CDK2 inhibitors : Furo[2,3-b]indol-3a-ol derivatives synthesized via sulfamic acid catalysis .

Key Recommendations for Researchers

  • Optimization : Prioritize RSM for multi-variable reactions .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) to track nitro group participation.
  • Green Chemistry : Explore solvent-free or aqueous conditions to reduce waste .

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